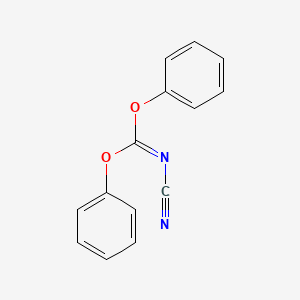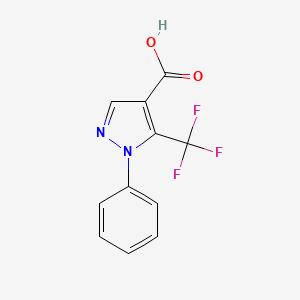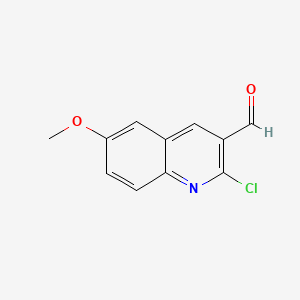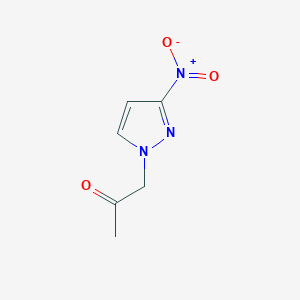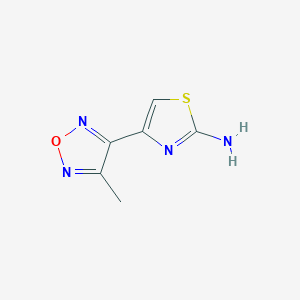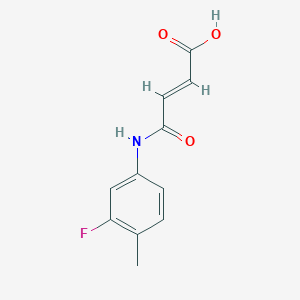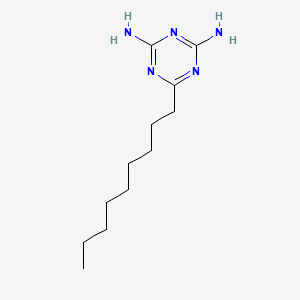
6-ノニル-1,3,5-トリアジン-2,4-ジアミン
説明
“6-Nonyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C12H23N5 . It’s also known by other names such as "2,4-Diamino-6-nonyl-1,3,5-triazine" .
Molecular Structure Analysis
The molecular structure of “6-Nonyl-1,3,5-triazine-2,4-diamine” can be identified by its chemical formula C12H23N5 . More detailed structural information may be available in specialized chemical databases or literature.Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Nonyl-1,3,5-triazine-2,4-diamine” can be found in databases like PubChem and ChemSpider . These databases provide information such as molecular weight, density, boiling point, vapor pressure, and other relevant properties.科学的研究の応用
抗癌剤
6-ノニル-1,3,5-トリアジン-2,4-ジアミンを含む6,N2-ジアリール-1,3,5-トリアジン-2,4-ジアミンは、潜在的な抗癌剤として設計および合成されています . これらの化合物は、トリプルネガティブMDA-MB231乳がん細胞に対して選択的な抗増殖活性を示しました . このシリーズの中で最も活性な化合物は、GI 50値が1 nMでMDA-MB231乳がん細胞の増殖を阻害しました .
癌細胞の選択的標的化
これらの化合物は、正常な乳がん細胞の増殖には影響を与えず、癌細胞の増殖に有意な影響を与えるという選択的な作用を示しました . この選択性は、これらの化合物を標的とした癌治療のための潜在的な候補にしています .
アポトーシス誘導
蛍光顕微鏡および生細胞イメージング実験で観察された時間依存性の細胞毒性効果と形態学的特徴は、これらの化合物のMDA-MB231細胞に対する抗増殖活性の主な経路がアポトーシスであることを示唆しています .
創薬
6,N2-ジアリール-1,3,5-トリアジン-2,4-ジアミンのシリーズ内の構造活性相関が分析され、より強力な抗癌化合物をさらに設計するための3D-QSARモデルが構築されました .
合成方法
6,N2-ジアリール-1,3,5-トリアジン-2,4-ジアミン骨格を持つ126種の化合物のライブラリーが、入手しやすいシアノグアニジン、芳香族アルデヒド、およびアリールアミンからワンポットのマイクロ波支援法で調製されました . この合成方法は、研究目的で他の同様の化合物を製造するために使用できます .
その他の用途
1,3,5-トリアジン誘導体のその他の用途には、キラル固定相としての使用、発光、光スイッチおよび三ラジカルカチオン種の調製、金属錯体、液晶、カリックスアレーン、デンドリマー、ポリマー、および家庭用洗濯粉の光増白剤としての使用などがあります .
Safety and Hazards
将来の方向性
The future directions for research on “6-Nonyl-1,3,5-triazine-2,4-diamine” and related compounds could involve further exploration of their potential applications, such as their antiproliferative activity against cancer cells . Additionally, the development of more efficient synthesis methods could also be a focus of future research.
作用機序
Target of Action
Similar compounds with a 1,3,5-triazine scaffold have been extensively explored for their therapeutically useful properties, particularly in the area of anticancer agent development .
Mode of Action
Compounds with a similar 1,3,5-triazine scaffold have shown promising anticancer properties . The antiproliferative properties of these compounds were evaluated using various cancer cell lines .
Biochemical Pathways
It’s suggested that apoptosis might be the main pathway for the antiproliferative activity of similar compounds against certain cancer cells .
Pharmacokinetics
The compound has a predicted density of 1068 g/cm³ , which may influence its bioavailability.
Result of Action
Similar compounds have demonstrated selective antiproliferative activity against certain types of cancer cells .
Action Environment
It’s known that the compound is a white to slightly yellow crystalline powder , and it should be stored in a cool, ventilated warehouse away from fire and heat sources .
生化学分析
Biochemical Properties
6-Nonyl-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 6-Nonyl-1,3,5-triazine-2,4-diamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Nonyl-1,3,5-triazine-2,4-diamine has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways that control cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell function .
Molecular Mechanism
At the molecular level, 6-Nonyl-1,3,5-triazine-2,4-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it may inhibit enzymes involved in DNA replication, thereby preventing cell division. Additionally, 6-Nonyl-1,3,5-triazine-2,4-diamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-Nonyl-1,3,5-triazine-2,4-diamine change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, in in vitro studies, the compound’s cytotoxic effects on cancer cells were observed to increase with prolonged exposure . In in vivo studies, the compound’s stability in biological systems was found to be a critical factor in determining its efficacy and safety .
Dosage Effects in Animal Models
The effects of 6-Nonyl-1,3,5-triazine-2,4-diamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-Nonyl-1,3,5-triazine-2,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the metabolism of nucleotides by interacting with enzymes involved in their synthesis and degradation . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Nonyl-1,3,5-triazine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and other nuclear proteins . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
6-Nonyl-1,3,5-triazine-2,4-diamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . These localization patterns are crucial for understanding the compound’s activity and function within cells .
特性
IUPAC Name |
6-nonyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPPZSFVSOBOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207955 | |
| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-65-3 | |
| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5921-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nonyl-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NONYL-1,3,5-TRIAZINE-2,4-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79RV92H3TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
